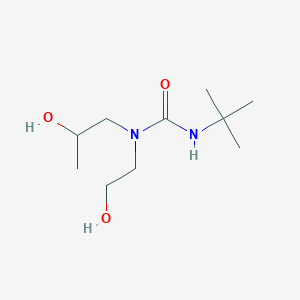
Urea, N'-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- is a synthetic organic compound. It belongs to the class of urea derivatives, which are widely used in various industrial and scientific applications. This compound is characterized by the presence of urea moiety substituted with hydroxyethyl and hydroxypropyl groups, along with a tert-butyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- typically involves the reaction of urea with appropriate alcohols and alkylating agents. One common method is the reaction of urea with 2-hydroxyethylamine and 2-hydroxypropylamine in the presence of a tert-butylating agent under controlled temperature and pressure conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and a catalyst like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the formulation of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy groups can form hydrogen bonds with target molecules, while the urea moiety can participate in various chemical interactions.
類似化合物との比較
Similar Compounds
Urea, N,N’-bis(2-hydroxyethyl)-: Similar structure but lacks the tert-butyl group.
Urea, N,N’-bis(2-hydroxypropyl)-: Similar structure but lacks the tert-butyl group.
Urea, N,N’-bis(1,1-dimethylethyl)-: Similar structure but lacks the hydroxyethyl and hydroxypropyl groups.
Uniqueness
The presence of both hydroxyethyl and hydroxypropyl groups, along with the tert-butyl group, makes Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- unique. These functional groups confer specific chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications.
特性
CAS番号 |
885024-89-5 |
|---|---|
分子式 |
C10H22N2O3 |
分子量 |
218.29 g/mol |
IUPAC名 |
3-tert-butyl-1-(2-hydroxyethyl)-1-(2-hydroxypropyl)urea |
InChI |
InChI=1S/C10H22N2O3/c1-8(14)7-12(5-6-13)9(15)11-10(2,3)4/h8,13-14H,5-7H2,1-4H3,(H,11,15) |
InChIキー |
TXDXRHGRYPYKHB-UHFFFAOYSA-N |
正規SMILES |
CC(CN(CCO)C(=O)NC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B12614873.png)
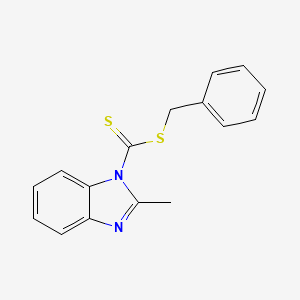
![(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one](/img/structure/B12614887.png)
![4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol](/img/structure/B12614893.png)
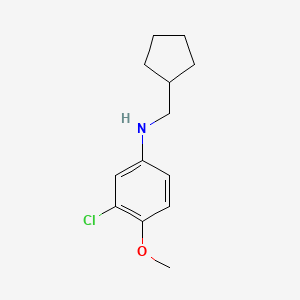
![2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B12614911.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)

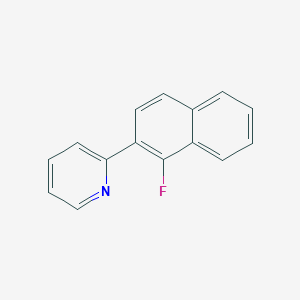

![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
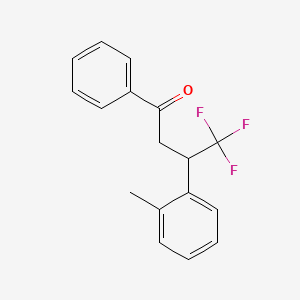
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
